[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine

Catalog No.
S12182343
CAS No.
M.F
C10H10FNS2
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)met...

Product Name

[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-thiophen-2-ylmethanamine

Molecular Formula

C10H10FNS2

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C10H10FNS2/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h1-5,12H,6-7H2

InChI Key

LRRHYMKRPKLOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(S2)F

[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine is a synthetic compound characterized by its unique structure, which includes a thiophene ring system and a fluorinated moiety. The thiophene ring is a five-membered aromatic ring containing one sulfur atom, and the incorporation of fluorine at the 5-position enhances the compound's reactivity and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its diverse functional properties and potential applications.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can yield thiol derivatives.
  • Substitution: Electrophilic substitution can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
  • Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The main products from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.

Research indicates that [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine exhibits potential biological activities. It has been studied for:

  • Antimicrobial Properties: The compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Effects: Preliminary studies suggest it could have cytotoxic effects on cancer cells.
  • Anti-inflammatory Activity: It may modulate inflammatory pathways by interacting with specific enzymes or receptors.

The synthesis of [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine typically involves:

  • Condensation Reactions: Thiophene derivatives are reacted with fluorinated benzylamine under controlled conditions.
  • Industrial Production: Large-scale synthesis may utilize automated reactors to ensure consistency and purity, often employing continuous flow reactors for enhanced efficiency.

This compound has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for developing new drugs with potential therapeutic effects.
  • Material Science: The compound is explored for use in organic semiconductors and electronic devices.
  • Research: It is utilized in studies focusing on its biological activities and mechanisms of action.

The mechanism of action for [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine involves binding to specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biological processes, including:

  • Inhibition of enzymes involved in inflammatory pathways.
  • Alteration of receptor activity, which may influence signaling pathways related to disease states.

Several compounds share structural similarities with [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amineC11H13N3SContains a pyrazole moiety, enhancing reactivity.
[(1-Methylpyrazol-5-yloxy)phenyl]methanamineC12H15N3OFeatures an ether linkage instead of a thiophene moiety.
[(5-Fluorothiophen-2-yl)methyl][(1-methylpyrazol-5-yloxy)ethanamine]C11H14FN3OSDifferent substitution patterns on the pyrazole ring.

Uniqueness

[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine stands out due to its dual fluorination and the presence of both thiophene rings, which enhance its reactivity and potential for diverse applications compared to similar compounds. Its unique structure allows for further functionalization, making it a versatile candidate for research and development in medicinal chemistry and materials science.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

227.02386983 g/mol

Monoisotopic Mass

227.02386983 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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